

Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide

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Compound of Interest

Compound Name: Onradivir

Cat. No.: B12427892

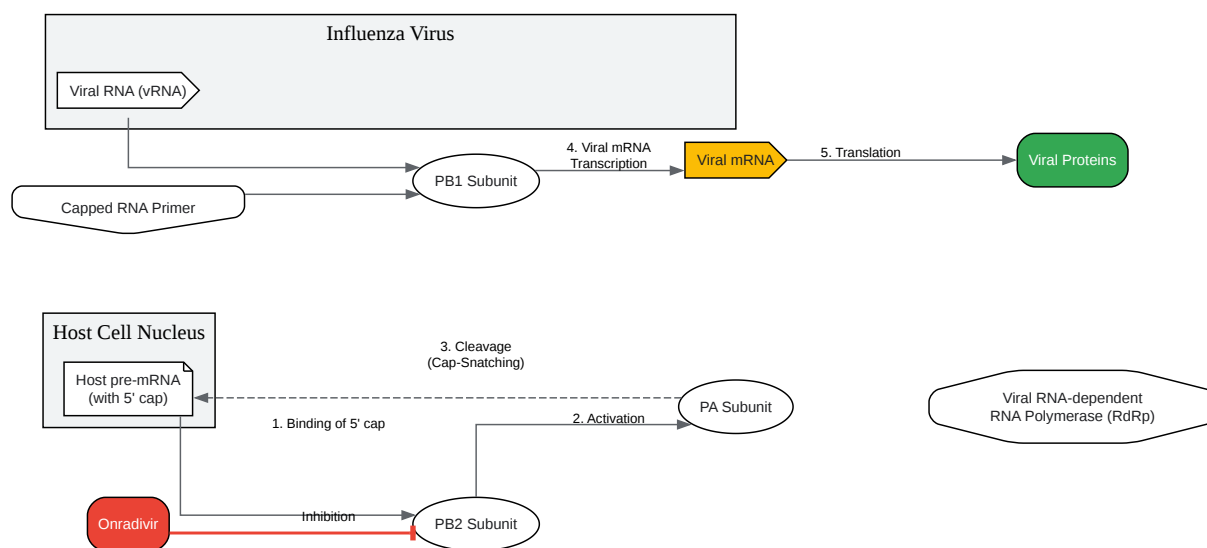
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **Onradivir** (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. **Onradivir** is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of next-generation influenza therapeutics with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-Snatching" Process

Onradivir and its analogues exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2 subunit, **Onradivir** and its analogues competitively inhibit this interaction, thereby preventing the initiation of viral transcription and subsequent replication.[3]



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Figure 1. Mechanism of influenza virus cap-snatching and inhibition by **Onradivir**.

Structural Activity Relationship (SAR) of Onradivir Analogues

The development of **Onradivir** has been informed by SAR studies on its structural analogue, Pimodivir (VX-787). Research has focused on modifying key structural components of these molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and overcome potential resistance.

Core Scaffold Modifications

Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this class.[4]

Side Chain and Linker Modifications

Exploration of the chemical space around the core scaffold has led to the identification of novel derivatives with significant anti-influenza activity. For example, the synthesis of thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has been investigated to expand the chemical diversity and improve the pharmacokinetic properties of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for **Onradivir** analogues, comparing their in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of **Onradivir** Analogues

| Compound | Core Scaffold | Key Modifications | Influenza Strain | IC50 (μM) | Cytotoxicity (CC50 in MDCK cells, μM) | Reference |
|--------------------|-----------------------------|--------------------------------------|---------------------------|-------------------------------------|---------------------------------------|-----------|
| Pimodivir (VX-787) | 7-Azaindole | - | A/Puerto Rico/8/34 (H1N1) | Not explicitly stated in this study | >200 | [5] |
| Comp. I | 2,3-dihydro-imidazopyridine | Replacement of 7-azaindole | A/Puerto Rico/8/34 (H1N1) | 0.07 | >200 | [5] |
| Comp. II | 2,3-dihydro-imidazopyridine | Replacement of 7-azaindole | A/Puerto Rico/8/34 (H1N1) | 0.09 | >200 | [5] |
| 11a | 5,7-difluoroindole | Replacement of 7-azaindole | Not specified | Potent inhibitor | Not specified | [4] |
| 16a | Thienopyrimidine | Modification of core and side chains | PR8-GLuc (H1N1) | Low nanomolar range | Not specified | [3] |
| 16b | Thienopyrimidine | Modification of core and side chains | PR8-GLuc (H1N1) | Low nanomolar range | Not specified | [3] |

Table 2: Binding Affinity of **Onradivir** Analogues to the PB2 Subunit

| Compound | KD (μM) | Reference |
|--------------------|---------|-----------|
| Pimodivir (VX-787) | 0.152 | [5] |
| Comp. I | 1.398 | [5] |
| Comp. II | 1.670 | [5] |

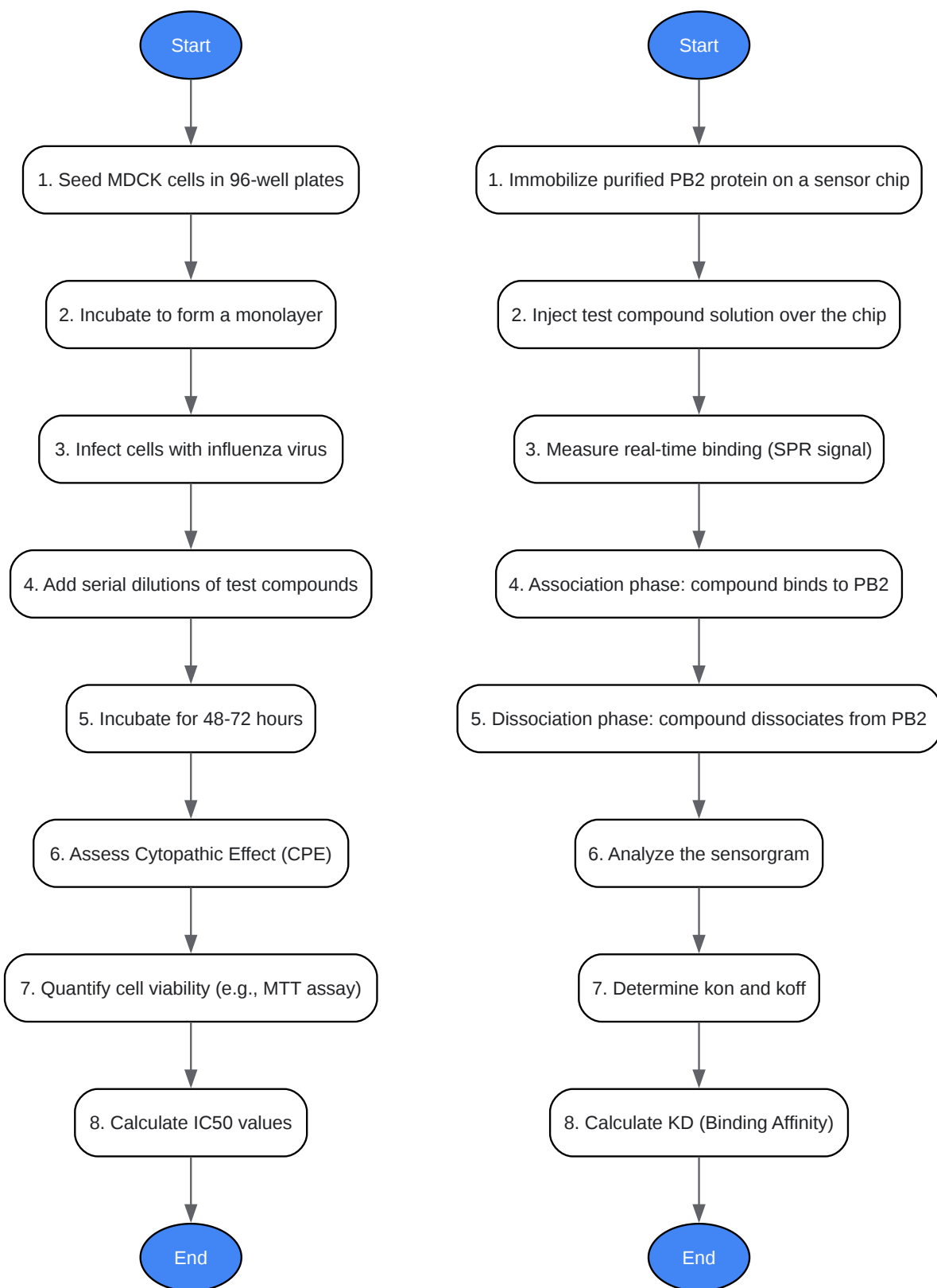
Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

Methodology:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.[6]
- Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]
- Compound Treatment: Serial dilutions of the test compounds are added to the infected cells. [6] A positive control (e.g., another known antiviral) and a negative control (no compound) are included.
- Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]
- CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be quantified using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.[6]
- Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.



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References

- 1. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 7. asm.org [asm.org]
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